molecular formula C20H18F2N3NaO5 B607764 Dolutegravir sodium CAS No. 1051375-19-9

Dolutegravir sodium

Katalognummer: B607764
CAS-Nummer: 1051375-19-9
Molekulargewicht: 441.4 g/mol
InChI-Schlüssel: UGWJRRXTMKRYNK-VSLILLSYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dolutegravir-Natrium ist ein weißes bis cremefarbenes Pulver, das in Wasser löslich ist und als Integrasehemmer klassifiziert wird. Es ist ein antivirales Mittel, das zur Behandlung von HIV-1-Infektionen in Kombination mit anderen antiretroviralen Mitteln verwendet wird. Dolutegravir-Natrium wurde von ViiV Healthcare entwickelt und 2013 von der US-amerikanischen Food and Drug Administration (FDA) zugelassen .

Herstellungsmethoden

Die Synthese von Dolutegravir-Natrium umfasst mehrere Schritte. Eine effiziente und kommerziell praktikable Methode beginnt mit dem kommerziell erhältlichen Methyl-4-methoxy-3-oxobutanoat. Diese Methode beinhaltet die Verwendung umweltfreundlicher und preiswerter Reagenzien, wodurch sie kostengünstig und für die industrielle Produktion skalierbar wird . Eine andere Methode beinhaltet die Verwendung von Hochgeschwindigkeitshomogenisierungs- und Sonden-Sonicationstechniken zur Entwicklung einer Nanosuspension von Dolutegravir, wodurch seine Löslichkeit und Bioverfügbarkeit deutlich verbessert wird .

Analyse Chemischer Reaktionen

Hydrolysis of Benzyl-Protected Pyran Intermediate

The synthesis begins with the hydrolysis of a benzyl-protected pyran intermediate (3 ) to yield the carboxylic acid (4 ). This step is optimized in continuous flow reactors using lithium hydroxide (LiOH):

  • Reagents : LiOH (3–6 equiv), water/acetonitrile solvent system

  • Conditions : 20–30 min residence time at 50°C

  • Yield : 100% conversion with 3 equiv LiOH (vs. 61% in batch with 6 equiv LiOH for 4.5 h) .

LiOH EquivResidence Time (min)Yield (%)Selectivity
320100High
620100Moderate

Alternative bases like KOH achieved comparable yields (100%), while TBAOH resulted in 41% yield due to poor selectivity .

Amidation via Carboxylic Acid Activation

The tricyclic acid intermediate (6 ) undergoes amidation with 2,4-difluorobenzylamine (10 ) to form dolutegravir benzylamide (7 ). Two primary activation methods are employed:

COMU-Mediated Activation

  • Reagents : COMU (1 equiv), DIPEA (1 equiv), DMF solvent

  • Conditions : 30 s preactivation at RT, followed by 30 s reaction with amine in flow

  • Yield : 100% conversion to activated intermediate (6b ), 94% isolated yield of 7 .

CDI-Mediated Activation

  • Reagents : CDI (1.7 equiv), dimethyl carbonate (DMC)

  • Conditions : 80°C for 2 h, RT for 2 h

  • Yield : 94% isolated yield with 99.9% HPLC purity .

MethodActivatorSolventTimeYield (%)
ContinuousCOMUDMF1 min94
BatchCDIDMC4 h94

O-Debenzylation with Trifluoroacetic Acid (TFA)

The final step involves removing the benzyl group from 7 to yield dolutegravir (1 ):

  • Reagents : TFA (3–5 equiv), acetonitrile

  • Conditions : 100–120°C in continuous flow

  • Yield : 96% in 9 min (vs. 90% in batch at RT for 2 h) .

TFA EquivTemperature (°C)Time (min)Yield (%)
3120996
5100596

Solvate Formation with 1,2-Propylene Glycol

Dolutegravir sodium forms a stable 1:1 solvate with 1,2-propylene glycol (1,2-PG):

  • Reagents : Sodium tert-butoxide, 1,2-PG solvent

  • Conditions : 85–90°C for 1 h

  • Characteristics : 15.6% weight loss (TGA), distinct XRD peaks at 12.9°, 19.3°, 21.5° 2θ .

Metabolic Pathways

In vivo, dolutegravir undergoes:

  • Glucuronidation : UGT1A1-mediated formation of inactive ether glucuronide (18.9% urinary excretion) .

  • Oxidation : CYP3A4-mediated oxidation (7.9% of dose) .

  • Oxidative Defluorination : Glutathione substitution (1.8% of dose) .

Analytical Characterization

HPLC methods with UV detection (260 nm) resolve this compound (Rt = 11 min) from related substances like lamivudine (5.2 min) and tenofovir (13 min) .

Wissenschaftliche Forschungsanwendungen

Treatment of HIV Infection

Dolutegravir sodium is primarily indicated for the treatment of HIV-1 infection in both treatment-naïve and treatment-experienced individuals. It has been shown to achieve high rates of virologic suppression:

  • Efficacy in Clinical Trials : In the SPRING-2 trial, dolutegravir demonstrated non-inferiority to raltegravir with 88% of participants achieving viral load suppression after 96 weeks . Similarly, the FLAMINGO study reported a 90% virologic suppression rate at 48 weeks compared to 83% for darunavir-ritonavir .
  • Use in Treatment-Experienced Patients : The VIKING trials assessed dolutegravir's effectiveness in patients with previous INSTI failures. In VIKING-3, 69% of participants achieved virologic suppression after 24 weeks when switched to dolutegravir .

Maintenance Therapy

Dolutegravir has been evaluated for use as a maintenance therapy in HIV-infected patients. A meta-analysis indicated that while dolutegravir monotherapy had a higher rate of virological failure compared to combination therapy, it remains a viable option due to its high genetic barrier to resistance and favorable safety profile .

Common Side Effects

The most frequently reported side effects include insomnia, headache, diarrhea, and elevated blood sugar levels. Serious adverse effects can include allergic reactions and liver dysfunction, particularly in patients co-infected with hepatitis B or C .

Pregnancy Considerations

Concerns regarding the risk of neural tube defects associated with dolutegravir use during pregnancy have been largely addressed by subsequent studies showing no significant difference in defect rates compared to other antiretrovirals . As of January 2024, dolutegravir is recommended as a preferred option for individuals trying to conceive or who are pregnant .

Case Study Examples

  • Case Study 1 : A heavily treatment-experienced patient switched to dolutegravir after developing resistance to prior therapies. Following a regimen adjustment that included dolutegravir, the patient achieved undetectable viral load within six months.
  • Case Study 2 : A cohort study involving pregnant women starting dolutegravir early in pregnancy showed that the incidence of neural tube defects was comparable to the general population, reinforcing its safety profile during pregnancy .

Comparative Efficacy Table

StudyComparison GroupVirologic Suppression RateDuration
SPRING-2Raltegravir88%96 weeks
FLAMINGODarunavir-Ritonavir90%48 weeks
VIKING-3Raltegravir/Elvitegravir69%24 weeks

Biologische Aktivität

Dolutegravir sodium (DTG), an integrase strand transfer inhibitor (INSTI), is a crucial component in the treatment of human immunodeficiency virus (HIV) infections. Its biological activity, pharmacokinetics, and formulation strategies are essential for optimizing its therapeutic efficacy. This article reviews the biological activity of this compound, highlighting recent research findings, case studies, and formulation advancements.

Dolutegravir functions by inhibiting the integrase enzyme, which is vital for the integration of viral DNA into the host genome. This mechanism prevents the replication of HIV and contributes to viral load suppression. Studies have shown that DTG binds to the HIV integrase-DNA complex, effectively impairing its function and leading to significant reductions in viral replication rates .

Pharmacokinetics

Dolutegravir exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed with a peak plasma concentration reached within 2-3 hours post-administration.
  • Half-life : Approximately 12 hours, allowing for once-daily dosing without the need for pharmacological enhancement.
  • Metabolism : Primarily metabolized through hepatic glucuronidation via UDP-glucuronosyltransferase 1A1, resulting in minimal renal excretion .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Cmax (ng/mL)1,500 - 2,000
Tmax (hours)2 - 3
Half-life (hours)12
Bioavailability~88%

Formulation Strategies

Recent studies have focused on enhancing the solubility and bioavailability of this compound through various formulations:

Amorphous Salt Solid Dispersion (ASSD)

Research has demonstrated that ASSD can significantly improve the solubility of dolutegravir. A study comparing this compound and its free acid form found that ASSD formulations increased solubility by 5.7 times compared to pure dolutegravir . This enhancement is critical given that dolutegravir is classified as a BCS Class II compound with low aqueous solubility.

Nanoemulsion Formulation

Another innovative approach involves the development of nanoemulsions for oral administration. A study reported that a nanoemulsion formulation of this compound exhibited a particle size of 96.71 nm and achieved a cumulative drug release of 97.55% over 45 hours, significantly higher than that of the pure drug . This formulation strategy may improve drug absorption and therapeutic outcomes in HIV treatment.

Clinical Efficacy

In clinical trials, dolutegravir has shown superior efficacy compared to other antiretroviral agents. For instance:

  • In the SPRING-2 trial , dolutegravir demonstrated non-inferiority to raltegravir with an 88% viral load suppression rate at 48 weeks .
  • The FLAMINGO study indicated that dolutegravir led to virologic suppression in 90% of patients after 48 weeks compared to 83% in the darunavir-ritonavir group .

Safety Profile

Dolutegravir has been associated with a favorable safety profile, exhibiting low toxicity and no significant genotoxicity or carcinogenicity in preclinical studies . Adverse effects are generally mild and manageable.

Eigenschaften

IUPAC Name

sodium;(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);/q;+1/p-1/t10-,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWJRRXTMKRYNK-VSLILLSYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N3NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051375-19-9
Record name Dolutegravir sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051375199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1051375-19-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOLUTEGRAVIR SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q1V9V5WYQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the mechanism of action of Dolutegravir Sodium?

A: this compound is a second-generation integrase strand transfer inhibitor (INSTI) used for the treatment of HIV-1 infection. [] It works by blocking the activity of HIV integrase, an enzyme that is essential for the virus to integrate its genetic material into the DNA of human cells. [] By inhibiting this step, this compound prevents the virus from replicating and infecting new cells.

Q2: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C20H18F2N3NaO3, and its molecular weight is 419.38 g/mol. []

Q3: What spectroscopic data is available for this compound?

A: Spectroscopic techniques like UV spectrophotometry, FTIR, DSC, and PXRD have been extensively used to characterize this compound. [, , , , , , ] UV spectrophotometry commonly employs a wavelength of 258 nm for quantification. [, , ] FTIR helps in identifying functional groups and potential interactions with excipients in formulations. [, ] DSC and PXRD are employed to analyze thermal behavior and crystalline structure, especially when developing novel formulations like solid dispersions or co-crystals. [, , ]

Q4: How stable is this compound under various storage conditions?

A: this compound exhibits good stability under various stress conditions, including acidic, basic, oxidative, thermal, neutral, and photolytic conditions. [] Various studies have investigated its stability in different formulations to develop robust dosage forms. [, , , , ]

Q5: What are some strategies used to enhance the solubility and bioavailability of this compound?

A: this compound, being a BCS class II drug, presents challenges in solubility and bioavailability. [] Several approaches have been explored to address this, including:* Co-crystallization: This method involves forming co-crystals of this compound with suitable co-formers, like maltitol, resulting in improved solubility compared to the parent drug. []* Solid dispersions: Solid dispersions using polymers like Poloxamer-188 and Jackfruit Seed Starch have shown enhanced dissolution rates, leading to better bioavailability. []* Nano-liposomes: Encapsulating this compound in nano-liposomes has demonstrated improved drug loading efficiency and sustained release properties. []* Solid lipid nanoparticles: Formulating this compound into solid lipid nanoparticles for vaginal drug delivery has shown promise for pre-exposure prophylaxis of HIV, with improved vaginal deposition and potential site-targeted effects. []* Proliposomal powders: This approach aims to enhance absorption for pediatric HIV patients, with the proliposomal formulation demonstrating significant improvement in this compound absorption compared to the immediate-release tablet. []

Q6: How is this compound typically formulated for pharmaceutical use?

A: this compound is frequently formulated as tablets for oral administration. [, , , , , ] Researchers have developed and validated various analytical methods, including RP-HPLC and HPTLC, for its quantification in both bulk drug and tablet dosage forms. [, , , ]

Q7: How efficacious is this compound in treating HIV-1 infection?

A: Clinical trials have shown that this compound-based regimens are highly effective in achieving and maintaining viral suppression in HIV-infected individuals. [, ] It is often combined with other antiretroviral agents like Lamivudine and Tenofovir Disoproxil Fumarate for improved efficacy. [, , ]

Q8: Are there any known resistance mechanisms to this compound?

A: While this compound generally exhibits a high genetic barrier to resistance, some resistance mutations have been reported. [] These are less common compared to other INSTIs and typically require multiple mutations to confer high-level resistance. []

Q9: What analytical methods are used for the quantification of this compound?

A: Several analytical methods have been developed and validated for the quantification of this compound in various matrices. These include:* RP-HPLC: This method offers high sensitivity and selectivity for analyzing this compound in bulk drug, pharmaceutical formulations, and biological samples. [, , , , , , , , ]* HPTLC: This technique provides a simple and cost-effective alternative for the simultaneous estimation of this compound with other antiretroviral agents in combined dosage forms. [, , ]* UV Spectrophotometry: This method is simple and rapid, commonly used for routine analysis of this compound in bulk drug and formulations. [, , ]

Q10: How is the quality of this compound assured during manufacturing and distribution?

A: Strict quality control measures are employed throughout the manufacturing process to ensure the consistent quality, safety, and efficacy of this compound. [] This includes rigorous testing of raw materials, in-process controls, and final product analysis. [] Stability studies are also conducted to establish appropriate storage conditions and shelf life. []

Q11: What are some future directions for research on this compound?

A: Ongoing research on this compound focuses on:* Optimizing drug delivery strategies to improve patient adherence and therapeutic outcomes. [, ]* Investigating long-term safety and efficacy, particularly in specific populations like pregnant women and children. [, ]* Developing new formulations with improved pharmacokinetic profiles and reduced dosing frequency. [, , ]* Understanding the mechanisms of resistance and developing strategies to overcome them. [, ]* Identifying novel biomarkers for predicting treatment response and monitoring disease progression. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.